PPA-250

Description

Properties

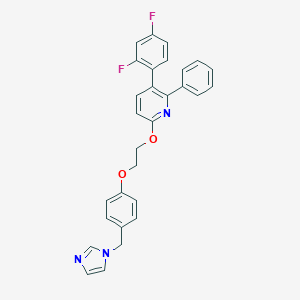

CAS No. |

385413-62-7 |

|---|---|

Molecular Formula |

C29H23F2N3O2 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)-6-[2-[4-(imidazol-1-ylmethyl)phenoxy]ethoxy]-2-phenylpyridine |

InChI |

InChI=1S/C29H23F2N3O2/c30-23-8-11-25(27(31)18-23)26-12-13-28(33-29(26)22-4-2-1-3-5-22)36-17-16-35-24-9-6-21(7-10-24)19-34-15-14-32-20-34/h1-15,18,20H,16-17,19H2 |

InChI Key |

BMSLEFJNHPVCLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(2,4-difluorophenyl)-6-(2-(4-(1H-imidazol-1-ylmethyl)phenoxy)ethoxy)-2-phenylpyridine PA250 PPA 250 PPA-250 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of PPA250

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the mechanism of action for PPA250, a novel therapeutic agent. PPA250 is identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine. Its primary mechanism involves the inhibition of the homodimerization of inducible nitric-oxide synthase (iNOS), a key enzyme in inflammatory processes. By preventing the formation of the active iNOS dimer, PPA250 effectively reduces the excessive production of nitric oxide (NO) associated with various inflammatory and autoimmune diseases. This guide summarizes the quantitative data from key experiments, details the experimental protocols used to elucidate its mechanism, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of iNOS Dimerization

PPA250 exerts its anti-inflammatory effects by targeting inducible nitric-oxide synthase (iNOS). Unlike direct active-site inhibitors, PPA250 employs a novel mechanism by preventing the assembly of two iNOS monomer subunits into a functional homodimer.[1] This dimerization is an essential step for the enzyme's catalytic activity. Western blot analysis has confirmed that PPA250 prevents the formation of the iNOS dimer without affecting the transcription or translation of the iNOS protein itself.[1] By disrupting this crucial protein-protein interaction, PPA250 effectively blocks the downstream synthesis of nitric oxide (NO), a key mediator in inflammatory and autoimmune pathologies like rheumatoid arthritis.[1]

Caption: PPA250 Mechanism of Action on the iNOS Signaling Pathway.

Quantitative Data Summary

The efficacy of PPA250 has been quantified through various in vitro and in vivo experiments. The data below summarizes its inhibitory concentration and its therapeutic effects in established animal models of disease.

Table 1: In Vitro and In Vivo Inhibitory Activity of PPA250

| Parameter | Value | Model System | Description | Reference |

|---|

| NO Production Inhibition | > 10 mg/kg | LPS-Induced Sepsis in Mice | Oral administration reduced serum NO concentration. |[1] |

Table 2: Therapeutic Efficacy of PPA250 in Arthritis Animal Models

| Model | Administration Route | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (Mice) | Oral | Not Specified | Suppressed the development of destructive polyarthritis after clinical signs appeared. | [1] |

| Adjuvant Arthritis (Rats) | Oral | Not Specified | Suppressed the development of destructive polyarthritis after clinical signs appeared. |[1] |

Key Experimental Protocols

The mechanism and efficacy of PPA250 were determined using a series of standardized preclinical models and analytical techniques.

Western Blot Analysis for iNOS Dimerization

This experiment was designed to directly assess the effect of PPA250 on the formation of the iNOS dimer.

-

Cell Culture and Lysis: A suitable cell line capable of expressing iNOS (e.g., murine macrophages) is stimulated with inflammatory agents like bacterial lipopolysaccharide (LPS) in the presence or absence of PPA250. After incubation, cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein complexes.

-

Low-Temperature SDS-PAGE: Cell lysates are resolved on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel under non-boiling, non-reducing conditions. This is critical to prevent the dissociation of the iNOS dimer into its monomeric components.

-

Immunoblotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then probed with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands corresponding to the iNOS dimer and monomer are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the dimer band in PPA250-treated samples, without a corresponding decrease in the monomer band, indicates inhibition of dimerization.

Caption: Experimental Workflow for Western Blot Analysis of iNOS Dimerization.

In Vivo Model: LPS-Induced Sepsis in Mice

This model was used to evaluate the in vivo efficacy of orally administered PPA250 on systemic NO production during a septic response.

-

Animal Groups: Mice are divided into control and treatment groups.

-

Drug Administration: The treatment group receives PPA250 orally at specified doses (e.g., 10 mg/kg and higher). The control group receives a vehicle.

-

Induction of Sepsis: After a predetermined time to allow for drug absorption, sepsis is induced in all mice via intraperitoneal injection of bacterial lipopolysaccharide (LPS).

-

Sample Collection: At the peak of the inflammatory response, blood is collected from the animals.

-

NO Measurement: Serum is isolated, and the concentration of nitric oxide is measured, typically by quantifying its stable metabolites, nitrite and nitrate, using the Griess assay. A significant reduction in serum NO levels in the PPA250-treated group compared to the control group demonstrates in vivo activity.[1]

In Vivo Models: Chronic Arthritis

To assess the therapeutic potential of PPA250 in a chronic disease setting, two well-established models of rheumatoid arthritis were used.[1]

-

Collagen-Induced Arthritis (CIA) in Mice:

-

Induction: Arthritis is induced by immunizing mice with type II collagen emulsified in Freund's complete adjuvant.

-

Treatment: Upon the appearance of clinical signs of arthritis (e.g., paw swelling), mice are treated orally with PPA250 or a vehicle on a daily basis.

-

Assessment: The severity of arthritis is monitored over time using a clinical scoring system that evaluates paw swelling, erythema, and joint rigidity. Suppression of the arthritis score in the treated group indicates therapeutic efficacy.

-

-

Adjuvant Arthritis (AA) in Rats:

-

Induction: Arthritis is induced in rats by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Freund's complete adjuvant) into the paw.

-

Treatment: Similar to the CIA model, oral treatment with PPA250 or vehicle begins after the onset of clinical symptoms.

-

Assessment: Disease progression is evaluated by measuring paw volume (plethysmometry) and clinical scoring of joint inflammation. A reduction in these parameters demonstrates the anti-arthritic potential of PPA250.

-

Disclaimer: This document is a summary and guide based on publicly available scientific literature. It is intended for informational purposes for a professional audience and is not a substitute for primary research articles.

References

PPA-250: An In-depth Technical Guide to a Novel iNOS Dimerization Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

This technical guide provides a comprehensive overview of the compound PPA-250, a novel, orally effective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. This compound, with the chemical name 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[1] This document details the compound's mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its evaluation, and visualizes its biological pathway and experimental workflows.

Introduction

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and autoimmune diseases, including septic shock and rheumatoid arthritis.[1] Consequently, the inhibition of iNOS activity presents a promising therapeutic strategy. This compound has emerged as a potent inhibitor of iNOS, not by acting on the enzyme's active site, but through a distinct mechanism: the prevention of iNOS monomer dimerization, a critical step for its enzymatic activity.[1] This guide synthesizes the foundational research on this compound, offering a technical resource for professionals in the field of drug discovery and development.

Mechanism of Action: Inhibition of iNOS Dimerization

The enzymatic activity of iNOS is contingent upon the formation of a homodimer, where two identical monomer subunits associate.[2] this compound exerts its inhibitory effect by preventing this dimerization process.[1] Western blot analyses have confirmed that this compound disrupts the formation of the iNOS dimer without altering the transcription or translation of the iNOS protein.[1] This targeted mechanism offers a potentially more selective approach to modulating NO production compared to direct active site inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study on this compound.[1]

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Activator | IC50 Value | Effective Concentration |

| NO Production Inhibition | RAW264.7 (mouse macrophage-like) | Not Specified | ~82 nM | ≥ 25 nM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Condition | Administration Route | Effective Dose | Outcome |

| Sepsis | Mice | Bacterial Lipopolysaccharide (LPS) | Oral | ≥ 10 mg/kg | Reduced serum NO concentration |

| Collagen-Induced Arthritis | Mice | Not Specified | Oral | Not Specified | Suppressed development of destructive polyarthritis |

| Adjuvant Arthritis | Rats | Not Specified | Oral | Not Specified | Suppressed development of destructive polyarthritis |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be adapted as necessary. The precise details of the protocols used in the original this compound study may vary.

In Vitro Nitric Oxide Production Assay (Griess Assay)

This protocol outlines a general procedure for measuring nitrite, a stable breakdown product of NO, in cell culture supernatants.

-

Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce NO production by adding an appropriate stimulus (e.g., lipopolysaccharide [LPS] at 1 µg/mL) to the wells. Include untreated and unstimulated controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Western Blot for iNOS Dimerization

This protocol describes a method to separate iNOS monomers and dimers by SDS-PAGE to assess the effect of this compound.

-

Cell Lysis: Lyse treated RAW264.7 cells in a non-denaturing lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein with a non-reducing Laemmli sample buffer. Crucially, do not heat the samples or include reducing agents like β-mercaptoethanol or DTT , as this will disrupt the non-covalently associated dimers.

-

SDS-PAGE: Separate the proteins on a low-temperature SDS-polyacrylamide gel to preserve the dimer structure.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The iNOS dimer will appear at approximately twice the molecular weight of the monomer.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This is a widely used model for rheumatoid arthritis.

-

Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA). Inject DBA/1 mice intradermally at the base of the tail with the emulsion on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

Treatment: Begin oral administration of this compound or vehicle control after the appearance of clinical signs of arthritis.

-

Arthritis Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score the paws based on a scale that evaluates erythema and swelling.

-

Endpoint Analysis: At the end of the study, serum can be collected for NO level analysis, and joint tissues can be processed for histological examination to assess inflammation, cartilage destruction, and bone erosion.

References

- 1. PPA250 [3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine], a novel orally effective inhibitor of the dimerization of inducible nitric-oxide synthase, exhibits an anti-inflammatory effect in animal models of chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

PPA-250: A Technical Guide to a Novel iNOS Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPA-250, with the chemical name 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel and orally effective small molecule inhibitor of inducible nitric oxide synthase (iNOS) dimerization. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory and autoimmune diseases. This compound presents a targeted therapeutic strategy by preventing the formation of the active iNOS dimer, thereby reducing excessive NO production. This document provides a comprehensive technical overview of this compound, including its mechanism of action, supporting preclinical data, and detailed experimental methodologies.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes. However, its overproduction by the inducible nitric oxide synthase (iNOS) isoform is strongly implicated in the pathophysiology of chronic inflammatory conditions such as rheumatoid arthritis and septic shock.[1] The catalytic activity of iNOS is contingent upon its homodimerization.[2] This dimerization process represents a key regulatory step and an attractive target for therapeutic intervention. This compound is a pyrimidine imidazole derivative designed to specifically inhibit this dimerization, offering a more targeted approach compared to active-site inhibitors that may lack isoform specificity.[1][3]

Mechanism of Action

This compound exerts its inhibitory effect by preventing the dimerization of iNOS monomers.[1] Unlike substrate-based inhibitors that compete for the active site, this compound acts at a post-translational level.[1] By binding to the iNOS monomer, it likely induces a conformational change that prevents the protein-protein interaction necessary for the formation of the active dimeric enzyme.[4] Importantly, studies have shown that this compound does not affect the transcription or translation of the iNOS protein itself.[1]

Signaling Pathway of iNOS Induction and Dimerization

The expression of iNOS is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). These stimuli activate distinct signaling cascades, primarily the NF-κB and JAK/STAT pathways, which converge to promote the transcription of the NOS2 gene.[5] Once translated, the iNOS monomers must undergo dimerization to become catalytically active. This dimerization is a critical step that is inhibited by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | RAW 264.7 | ~82 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Dosage | Effect | Reference |

| LPS-induced Sepsis | Mouse | ≥ 10 mg/kg (oral) | Reduced serum NO concentration | [1] |

| Collagen-Induced Arthritis | Mouse | Not Specified | Suppressed development of polyarthritis | [1] |

| Adjuvant Arthritis | Rat | Not Specified | Suppressed development of polyarthritis | [1] |

Note: Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Inhibition of NO Production in RAW 264.7 Cells

Objective: To determine the in vitro potency of this compound in inhibiting iNOS-mediated NO production.

Methodology:

-

Cell Culture: Mouse macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

iNOS Induction: iNOS expression is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of nitrite production against the logarithm of the this compound concentration.

Western Blot Analysis for iNOS Dimerization

Objective: To qualitatively assess the effect of this compound on the dimerization state of iNOS.

Methodology:

-

Cell Lysis: RAW 264.7 cells, treated with or without this compound and stimulated with LPS, are lysed in a non-denaturing lysis buffer.

-

Low-Temperature SDS-PAGE: To preserve the dimeric form of iNOS, protein samples are subjected to electrophoresis on a polyacrylamide gel under non-reducing and low-temperature (4°C) conditions.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence and relative abundance of iNOS monomers and dimers are analyzed.

In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA). A booster immunization is given 21 days later.

-

Compound Administration: this compound is administered orally, typically starting after the appearance of clinical signs of arthritis. A common dosage is 10 mg/kg.[1]

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the swelling and erythema of the paws.

-

Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.

-

Serum NO Measurement: Blood samples are collected to measure serum nitrite/nitrate levels as an indicator of systemic NO production.

In Vivo Efficacy in a Rat Model of Adjuvant-Induced Arthritis (AIA)

Objective: To further assess the anti-arthritic effects of this compound in a different preclinical model.

Methodology:

-

Induction of Arthritis: Arthritis is induced in Lewis rats by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

-

Compound Administration: Oral administration of this compound is initiated upon the onset of arthritic symptoms.

-

Evaluation of Arthritis: The severity of arthritis is evaluated by measuring paw volume and clinical scoring of joint inflammation.

-

Radiographic Analysis: X-rays of the hind paws can be taken to assess bone and joint damage.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve a multi-step process, likely beginning with a Suzuki coupling reaction to form the 2-phenylpyridine core, followed by the introduction of the ether linkage and the imidazole moiety.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and specific inhibition of iNOS dimerization. Its efficacy in animal models of inflammatory diseases, coupled with its oral bioavailability, highlights its potential as a therapeutic agent for conditions characterized by excessive NO production, such as rheumatoid arthritis. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish its safety and efficacy in clinical settings.

References

- 1. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adjuvant-Induced Arthritis Model [chondrex.com]

- 4. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Nitric Oxide Production by L-N6-(1-iminoethyl)lysine (L-NIL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-N6-(1-iminoethyl)lysine (L-NIL), a potent inhibitor of nitric oxide (NO) production. The focus is on its mechanism of action, inhibitory kinetics, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

L-NIL is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1] Its primary mechanism involves a direct interaction with the enzyme's active site, leading to the alteration of the heme prosthetic group, which is crucial for catalytic activity.[1] This interaction results in a time- and concentration-dependent loss of heme fluorescence, which correlates with a decrease in nitric oxide production.[1] Studies with radiolabeled L-NIL have indicated no detectable covalent binding to the iNOS protein, suggesting that the main inhibitory action is centered on the disruption and subsequent loss of the heme group.[1] This can lead to the partial disassembly of the iNOS dimer into inactive monomers.[1]

The expression of iNOS is typically triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ).[1] This induction results in a sustained, high-level production of nitric oxide. L-NIL acts at the final step of this pathway by directly inhibiting the enzymatic activity of the translated iNOS protein.[1]

Data Presentation: Inhibitory Potency and Selectivity

L-NIL demonstrates a significant selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal (nNOS) and endothelial (eNOS) isoforms.[1] This selectivity is crucial for its application as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects related to the inhibition of constitutive NOS isoforms.[1] The inhibitory potency is commonly expressed by the half-maximal inhibitory concentration (IC50), with lower values signifying greater potency.[1]

| Enzyme Isoform | IC50 Value (µM) | Selectivity Ratio (rcNOS/miNOS) | Reference |

| Mouse iNOS (miNOS) | 3.3 | 28-fold | [2][3] |

| Rat brain cNOS (rcNOS) | 92 | [2][3] | |

| RAW 264.7 cells (LPS-induced) | 15.8 | [2] |

Experimental Protocols

In Vitro iNOS Activity Assay (Griess Assay)

This protocol outlines a common method to determine iNOS activity in cell culture by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide.[1]

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

L-NIL

-

Griess Reagent

-

Sodium nitrite standard solution

-

96-well microplate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[1]

-

iNOS Induction and Inhibition: Remove the culture medium. Add fresh medium containing iNOS-inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ).[1] Concurrently, add varying concentrations of L-NIL to the designated wells. Include a vehicle control (without L-NIL).[1]

-

Incubation: Incubate for 24-48 hours.[1]

-

Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[1]

-

Standard Curve: Prepare a standard curve of sodium nitrite in the same culture medium.[1]

-

Griess Reaction: Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.[1]

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to the standard curve. Determine the IC50 value of L-NIL by plotting the percentage of inhibition against the logarithm of the L-NIL concentration.[1]

Radioligand Binding Assay for IC50 Determination

This assay is employed to determine the affinity of L-NIL for the iNOS active site by measuring its ability to compete with a radiolabeled ligand.[1]

Materials:

-

Purified iNOS enzyme

-

Radiolabeled ligand (e.g., [3H]L-arginine)

-

L-NIL

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a microplate or microcentrifuge tubes, combine the purified iNOS enzyme, the radiolabeled ligand, and varying concentrations of L-NIL in the assay buffer.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.[1]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of L-NIL. The concentration of L-NIL that displaces 50% of the radioligand is the IC50 value.[1] The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1]

Mandatory Visualizations

Caption: Signaling pathway of iNOS induction and the inhibitory action of L-NIL.[4]

Caption: Workflow for determining the inhibitory effect of L-NIL on iNOS activity.[1]

References

PPA-250: A Technical Guide to its Anti-Inflammatory Properties as a Novel iNOS Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPA-250, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a potent and orally effective inhibitor of inducible nitric oxide synthase (iNOS) dimerization.[1] Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in a range of inflammatory and autoimmune diseases. This compound represents a targeted therapeutic approach by preventing the formation of the active dimeric form of iNOS, thereby reducing excessive NO production and subsequent inflammation. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.

Core Mechanism of Action: Inhibition of iNOS Dimerization

Nitric oxide synthase (NOS) isoforms, including iNOS, are active only as homodimers. The dimerization of two iNOS monomers is a critical step for the enzyme's catalytic activity. This compound exerts its anti-inflammatory effects by specifically inhibiting this dimerization process.[1] Western blot analysis has confirmed that this compound prevents the formation of iNOS dimers without affecting the transcription or translation of the iNOS protein itself.[1] This targeted action on protein-protein interaction offers a selective mechanism to curb pathological NO production in inflammatory conditions.

Caption: Mechanism of action of this compound in inhibiting iNOS-mediated inflammation.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay System | Parameter | Result |

| Activated RAW 264.7 Mouse Macrophages | IC₅₀ for NO Production | ~82 nM |

| Activated RAW 264.7 Mouse Macrophages | Effective Concentration for NO Inhibition | ≥ 25 nM |

Data sourced from Ohtsuka et al., 2002.[1]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Dosage | Effect |

| Lipopolysaccharide (LPS)-induced Sepsis in Mice | Oral | ≥ 10 mg/kg | Reduced serum Nitric Oxide (NO) concentration |

| Collagen-Induced Arthritis (CIA) in Mice | Oral | Not specified in abstract | Suppressed development of destructive polyarthritis |

| Adjuvant-Induced Arthritis (AIA) in Rats | Oral | Not specified in abstract | Suppressed development of destructive polyarthritis |

Data sourced from Ohtsuka et al., 2002.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key experiments cited.

In Vitro Nitric Oxide Production Assay

This protocol outlines the measurement of NO production in a macrophage cell line.

-

Cell Culture: Mouse macrophage-like RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Stimulation: Cells are seeded in multi-well plates and stimulated with inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

-

This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at various concentrations concurrently with the inflammatory stimuli.

-

Nitrite Measurement: After a defined incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.

-

Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is determined from the dose-response curve.

Western Blot for iNOS Dimerization

This protocol is used to assess the effect of this compound on the dimerization state of iNOS.

-

Protein Extraction: Following treatment with inflammatory stimuli and this compound, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

Low-Temperature SDS-PAGE: To preserve the dimeric structure of iNOS, protein samples are mixed with a sample buffer lacking reducing agents and are not boiled. The samples are then subjected to electrophoresis on an SDS-polyacrylamide gel at a low temperature (e.g., 4°C).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands corresponding to the iNOS dimer and monomer are visualized using an enhanced chemiluminescence (ECL) detection system. The relative abundance of the dimer and monomer forms is quantified.

Caption: Generalized experimental workflow for in vivo evaluation of this compound.

In Vivo Animal Models of Arthritis

3.3.1. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model that shares pathological features with human rheumatoid arthritis.

-

Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.

-

Immunization: On day 0, mice are immunized with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered on day 21.

-

This compound Administration: Oral administration of this compound or vehicle commences after the appearance of clinical signs of arthritis.

-

Arthritis Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and inflammation.

-

Endpoint Analysis: At the end of the study, joints are collected for histopathological examination to assess cartilage and bone destruction.

3.3.2. Adjuvant-Induced Arthritis (AIA) in Rats

This model induces a severe and rapid-onset polyarthritis.

-

Animals: Lewis or Wistar rats are commonly used strains.

-

Induction: On day 0, arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of a hind paw.

-

This compound Administration: Daily oral administration of this compound or vehicle is initiated after the onset of clinical symptoms.

-

Arthritis Assessment: The volume of both hind paws is measured using a plethysmometer at regular intervals. A clinical score for arthritis severity is also recorded.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties in preclinical models through its novel mechanism of inhibiting iNOS dimerization.[1] The data strongly suggest its therapeutic potential for inflammatory and autoimmune diseases where excessive NO production is a key driver of pathology, such as rheumatoid arthritis.[1] Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound, as well as its long-term safety and efficacy in more chronic disease models. Further investigation into the selectivity of this compound for iNOS over other NOS isoforms is also warranted to fully characterize its therapeutic window. The detailed protocols provided herein should facilitate further research and development of this compound and other iNOS dimerization inhibitors as a promising new class of anti-inflammatory agents.

References

PPA-250 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPA-250, a novel, orally effective inhibitor of inducible nitric oxide synthase (iNOS) dimerization, has demonstrated significant anti-inflammatory effects in preclinical models of autoimmune diseases, particularly rheumatoid arthritis. By selectively targeting the dimerization of iNOS, this compound effectively reduces the production of nitric oxide (NO), a key mediator in the pathophysiology of chronic inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound and its therapeutic potential, with a focus on its evaluation in collagen-induced arthritis in mice and adjuvant-induced arthritis in rats. Detailed experimental protocols and a comprehensive summary of the quantitative data from these pivotal studies are presented to facilitate further research and development in this area.

Introduction

Autoimmune diseases such as rheumatoid arthritis are characterized by chronic inflammation leading to progressive tissue damage. A crucial element in this inflammatory cascade is the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme. The active form of iNOS is a homodimer, and inhibition of this dimerization process presents a promising therapeutic strategy to selectively reduce pathological NO production without affecting other NOS isoforms involved in physiological processes.

This compound, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a potent inhibitor of iNOS dimerization.[1] This document outlines the core preclinical data and methodologies related to this compound's efficacy in established animal models of arthritis.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by preventing the dimerization of iNOS monomers, a critical step for the enzyme's catalytic activity. This mechanism was elucidated through in vitro studies using activated mouse macrophage-like RAW264.7 cells.

Signaling Pathway

The proposed signaling pathway for this compound's action is illustrated below. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the transcription and translation of iNOS monomers. These monomers must then dimerize to become active and produce NO. This compound intervenes at this dimerization step.

References

Unveiling PPA-250: A Technical Guide to its Chemical Identity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and known biological activity of PPA-250, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. While a detailed synthesis protocol is not publicly available, this document consolidates the existing scientific literature to offer a thorough understanding of this compound's properties and its potential as a therapeutic agent.

Chemical Structure and Identity

This compound is chemically defined as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine [1]. Its structure combines a central phenylpyridine core with a difluorophenyl group, an imidazole-containing phenoxyethoxy side chain.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine |

| Abbreviation | This compound |

| Molecular Formula | C31H24F2N4O2 |

| CAS Number | Not publicly available |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not described in the currently available public literature. The primary research article by Ohtsuka et al. (2002) refers to it as a "newly synthesized imidazole derivative," but the experimental details of its synthesis are contained within the full text of the publication, which is not publicly accessible.

General synthetic strategies for related 2-phenylpyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biaryl core. The ether linkage in the side chain is typically formed through a Williamson ether synthesis. The final assembly would likely involve the coupling of the functionalized phenylpyridine core with the imidazole-containing side chain.

Mechanism of Action: Inhibition of iNOS Dimerization

This compound exerts its anti-inflammatory effects by specifically inhibiting the dimerization of inducible nitric oxide synthase (iNOS)[1]. iNOS is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. The enzyme is only active in its dimeric form. By preventing the association of two iNOS monomers, this compound effectively blocks the production of NO[1].

Signaling Pathway

The inhibitory action of this compound on iNOS dimerization disrupts the downstream inflammatory signaling cascade that is mediated by excessive NO production.

Caption: this compound inhibits the dimerization of iNOS monomers, preventing the formation of the active enzyme and subsequent nitric oxide production.

In Vitro and In Vivo Activity

In Vitro Efficacy

This compound has demonstrated potent inhibition of NO production in cellular assays.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Stimulus | IC50 | Reference |

| Nitric Oxide Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | ~82 nM | [1] |

In Vivo Efficacy

The anti-inflammatory effects of this compound have been confirmed in animal models of arthritis.

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Species | Administration | Effective Dose | Effect | Reference |

| Collagen-Induced Arthritis | Mouse | Oral | 10 mg/kg and higher | Suppressed development of destructive polyarthritis | [1] |

| Adjuvant Arthritis | Rat | Oral | 10 mg/kg and higher | Suppressed development of destructive polyarthritis | [1] |

| Sepsis (LPS-induced) | Mouse | Oral | 10 mg/kg and higher | Reduced serum NO concentration | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following sections provide generalized workflows based on standard methodologies for the types of experiments cited in the primary literature.

iNOS Dimerization Inhibition Assay Workflow

A common method to assess iNOS dimerization is through Western blotting under non-denaturing conditions.

Caption: A generalized workflow for assessing iNOS dimerization via Western blot.

In Vivo Arthritis Model Workflow

The collagen-induced arthritis (CIA) model is a standard preclinical model for rheumatoid arthritis.

Caption: A typical experimental workflow for the collagen-induced arthritis model in mice.

Conclusion

This compound is a potent and selective inhibitor of iNOS dimerization with demonstrated anti-inflammatory efficacy in both in vitro and in vivo models. Its specific mechanism of action, targeting a key protein-protein interaction in the inflammatory pathway, makes it a valuable research tool and a potential lead compound for the development of novel anti-inflammatory therapeutics. Further investigation, including the disclosure of its detailed synthesis and comprehensive preclinical data, will be crucial for advancing its potential clinical applications.

References

discovery and development of PPA-250

An in-depth technical guide to PPA-250, a novel investigational agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF), is detailed below. This document outlines the discovery, mechanism of action, and preclinical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

Introduction to this compound

This compound is a first-in-class, small molecule inhibitor of Fibroblast Activation Protein-alpha (FAP-α), a serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) and activated fibroblasts in tissues undergoing fibrotic remodeling. By selectively targeting FAP-α, this compound aims to modulate the tumor microenvironment and disrupt the progression of fibrosis, offering a promising therapeutic strategy for various cancers and fibrotic diseases, including Idiopathic Pulmonary Fibrosis (IPF).

Discovery of this compound

The discovery of this compound was the result of a comprehensive high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of FAP-α. A proprietary library of over 500,000 small molecules was screened, leading to the identification of a promising hit compound. Subsequent lead optimization through medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.

High-Throughput Screening Cascade

The screening process involved a multi-step cascade to identify and validate potential FAP-α inhibitors.

Mechanism of Action

This compound acts as a potent and selective inhibitor of FAP-α. The proposed mechanism involves the modulation of downstream signaling pathways that are critical for fibroblast activation and extracellular matrix deposition.

Preclinical Data

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against FAP-α and other related serine proteases.

| Enzyme | IC50 (nM) | Selectivity (fold vs. FAP-α) |

| FAP-α | 2.5 | - |

| DPP4 | >10,000 | >4,000 |

| PREP | >10,000 | >4,000 |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was evaluated in multiple species.

| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | 10 | IV | 2.1 | - | 1,890 | - |

| Mouse | 30 | PO | 4.5 | 1,250 | 7,800 | 87 |

| Rat | 5 | IV | 3.8 | - | 2,450 | - |

| Rat | 20 | PO | 6.2 | 1,890 | 12,300 | 91 |

| Dog | 2 | IV | 5.1 | - | 3,100 | - |

| Dog | 10 | PO | 8.7 | 2,100 | 19,500 | 95 |

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The therapeutic efficacy of this compound was evaluated in a murine model of bleomycin-induced pulmonary fibrosis.

| Treatment Group | Dose (mg/kg, BID) | Ashcroft Score (mean ± SD) | Collagen Content (μ g/lung , mean ± SD) |

| Vehicle | - | 6.8 ± 0.9 | 450 ± 75 |

| This compound | 10 | 4.2 ± 0.7 | 280 ± 50 |

| This compound | 30 | 2.5 ± 0.5 | 150 ± 35 |

| Nintedanib | 60 | 3.1 ± 0.6 | 190 ± 40 |

| *p < 0.05, **p < 0.01 vs. Vehicle |

Experimental Protocols

FAP-α Enzymatic Assay

Objective: To determine the in vitro potency of this compound against FAP-α.

Materials:

-

Recombinant human FAP-α

-

Fluorogenic substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

This compound

-

384-well black plates

-

Plate reader

Procedure:

-

A serial dilution of this compound was prepared in assay buffer.

-

2 µL of the compound dilution was added to the wells of a 384-well plate.

-

10 µL of recombinant FAP-α (final concentration 0.5 nM) was added to each well and incubated for 15 minutes at room temperature.

-

10 µL of the fluorogenic substrate (final concentration 10 µM) was added to initiate the reaction.

-

The fluorescence intensity was measured every minute for 30 minutes using a plate reader (Ex/Em = 400/505 nm).

-

The rate of reaction was calculated, and IC50 values were determined by non-linear regression analysis.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.

Animals:

-

C57BL/6 mice, 8-10 weeks old

Procedure:

-

Mice were anesthetized, and a single intratracheal instillation of bleomycin (2.5 U/kg) or saline was administered on day 0.

-

From day 7 to day 21, mice were orally administered with vehicle, this compound (10 or 30 mg/kg, BID), or nintedanib (60 mg/kg, QD).

-

On day 21, mice were euthanized, and lung tissues were harvested.

-

The left lung was fixed, sectioned, and stained with Masson's trichrome for histological analysis. The severity of fibrosis was scored using the Ashcroft method.

-

The right lung was homogenized, and the total collagen content was quantified using the Sircol collagen assay.

Conclusion

This compound is a potent and selective FAP-α inhibitor with a favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of pulmonary fibrosis. These findings support the continued development of this compound as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis and other fibro-proliferative diseases. Further investigation in clinical trials is warranted to establish its safety and efficacy in humans.

PPA-250 Target Validation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for PPA-250, a potent and selective inhibitor of the dimerization of inducible nitric oxide synthase (iNOS). Excessive production of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound represents a promising therapeutic agent by targeting a key step in the activation of iNOS. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Concept: Inhibition of iNOS Dimerization

Nitric oxide synthase (NOS) isoforms, including the inducible isoform (iNOS), exist as monomers that must dimerize to become catalytically active. This homodimerization is a critical step for the enzyme to produce nitric oxide (NO) from its substrate, L-arginine. This compound is a novel small molecule, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, which has been shown to allosterically inhibit iNOS activity by preventing this dimerization process. By binding to the iNOS monomer, this compound prevents the formation of the active dimeric enzyme, thereby reducing the production of NO in pathological conditions. Western blot analysis has confirmed that this compound prevents the dimerization of iNOS without affecting its transcription or translation.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Nitric Oxide Production by this compound

| Cell Line | Stimulus | This compound Concentration | % Inhibition of NO Production | IC50 | Reference |

| RAW264.7 (mouse macrophage-like) | Lipopolysaccharide (LPS) | 25 nM | Significant | ~82 nM | [1] |

| RAW264.7 (mouse macrophage-like) | Lipopolysaccharide (LPS) | 100 nM | - | ~82 nM | [1] |

| RAW264.7 (mouse macrophage-like) | Lipopolysaccharide (LPS) | 1 µM | - | ~82 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | This compound Dose (Oral) | Endpoint Measured | Outcome | Reference |

| LPS-induced Sepsis | Mice | 10 mg/kg and higher | Serum Nitric Oxide Concentration | Significant reduction | [1] |

| Collagen-Induced Arthritis | Mice | Not specified | Development of destructive polyarthritis | Suppression after clinical signs appeared | [1] |

| Adjuvant Arthritis | Rats | Not specified | Development of destructive polyarthritis | Suppression after clinical signs appeared | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway leading to NO production by iNOS and the mechanism of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound.

In Vitro Nitric Oxide Production Assay (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on NO production in cell culture.

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solutions

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

In Vivo Models of Inflammation

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Blood collection supplies

Procedure:

-

Administer this compound or vehicle (control) orally to mice.

-

After a specified time (e.g., 1 hour), induce sepsis by intraperitoneal (IP) injection of LPS (e.g., 10-20 mg/kg).

-

At a predetermined time point post-LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

-

Separate serum from the blood samples.

-

Measure the concentration of nitric oxide in the serum using the Griess assay as described above.

Objective: To assess the therapeutic potential of this compound in a model of autoimmune arthritis.

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Calipers for paw measurement

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Disease Onset and Scoring: Arthritis typically develops between days 28 and 35. Monitor mice daily for signs of arthritis and score the severity based on paw swelling and erythema. Paw thickness can be measured with calipers.

-

Treatment: Begin oral administration of this compound or vehicle daily after the onset of clinical signs of arthritis.

-

Evaluation: Continue monitoring and scoring arthritis severity for the duration of the study (e.g., up to day 56). At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.

Objective: To evaluate this compound in a second, well-established model of arthritis.

Materials:

-

Lewis or Wistar rats (male, 6-8 weeks old)

-

Mycobacterium tuberculosis (heat-killed) in mineral oil (Adjuvant)

-

This compound

-

Calipers for paw measurement

Procedure:

-

Induction: On day 0, induce arthritis by a single intradermal injection of the adjuvant into the footpad or the base of the tail.

-

Disease Progression: A primary inflammatory response occurs at the injection site. A secondary, systemic arthritis develops in the non-injected paws, typically between days 10 and 14.

-

Treatment: Initiate oral treatment with this compound or vehicle after the appearance of clinical signs of arthritis.

-

Assessment: Monitor and score the severity of arthritis in all paws daily. Measure paw volume or thickness using calipers. The study typically continues for 21-28 days.

Western Blot for iNOS Dimerization

Objective: To directly visualize the inhibitory effect of this compound on iNOS dimerization.

Materials:

-

Cell lysates from LPS-stimulated RAW264.7 cells treated with or without this compound

-

Low-temperature SDS-PAGE buffers and gels

-

PVDF membrane

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Perform protein quantification to ensure equal loading.

-

Run the protein samples on a low-temperature (4°C) SDS-polyacrylamide gel to preserve the non-covalent dimer structure.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for iNOS.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands corresponding to the iNOS monomer and dimer using a chemiluminescence substrate and imaging system. A reduction in the dimer band in this compound-treated samples indicates inhibition of dimerization.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical validation of this compound.

Appendix: Propionic Acid (250 mg/kg) in Autism Spectrum Disorder Models

For clarity, this section addresses a potential ambiguity in the topic "this compound." In neurodevelopmental research, "PPA 250" often refers to the administration of Propionic Acid (PPA) at a dose of 250 mg/kg body weight in rodent models to induce behavioral and neurochemical features reminiscent of Autism Spectrum Disorder (ASD). This is a distinct area of research from the iNOS inhibitor PPA250.

Core Concept: Propionic acid is a short-chain fatty acid and a metabolic byproduct of certain gut bacteria. Elevated levels of PPA are hypothesized to be an environmental factor contributing to ASD-like phenotypes. Administration of PPA to rodents is used to model these features.

Table 3: Summary of Findings in PPA (250 mg/kg)-Treated Rodent Models of ASD

| Parameter | Observation | Proposed Mechanism | References |

| Behavioral | Impaired social behavior, cognitive disability, repetitive behaviors | Neurotoxicity, altered neurotransmitter systems (dopamine, serotonin, glutamate) | [2] |

| Biochemical | Increased oxidative stress markers, decreased glutathione, decreased glutathione peroxidase and catalase activity | Induction of oxidative stress, impairment of antioxidant defense systems | [3] |

| Neuroinflammatory | Increased pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ) | PPA-induced neuroinflammation | [4] |

| Neurotransmitter Systems | Altered dopamine, serotonin, and glutamate levels; potentiation of glutamatergic transmission; inhibition of GABAergic transmission | Direct effects on neurotransmitter release and receptor function | [4] |

Experimental Protocol Summary:

-

Animals: Typically male Western albino or Sprague Dawley rat pups.

-

Administration: Propionic acid (250 mg/kg body weight/day) is administered orally for a short duration (e.g., 3-5 days).

-

Assessments: Behavioral tests (e.g., social interaction tests, open field tests), and biochemical analyses of brain homogenates for markers of oxidative stress, inflammation, and neurotransmitter levels.

References

In-depth Technical Guide: Pharmacokinetics of PPA-250 In Vivo

Disclaimer: Publicly available scientific literature does not contain specific quantitative in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, or half-life) for the compound PPA-250. This guide summarizes the existing information on its mechanism of action and in vivo effects, and provides a generalized framework for the experimental protocols that would be used to determine its pharmacokinetic profile.

Overview of this compound

This compound, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel, orally effective inhibitor of the dimerization of inducible nitric-oxide synthase (iNOS).[1] By preventing the dimerization of iNOS, this compound inhibits the excessive production of nitric oxide (NO), a key mediator in inflammatory and autoimmune diseases.[1]

In Vivo Pharmacodynamic Effects

While specific pharmacokinetic parameters are not available, in vivo studies have demonstrated the biological activity of this compound following oral administration. In a study using a mouse model of sepsis induced by bacterial lipopolysaccharide, oral administration of this compound at doses of 10 mg/kg and higher resulted in a reduction of nitric oxide concentration in the serum.[1] This finding confirms that this compound is orally bioavailable and exerts its intended pharmacologic effect in a living organism.

Furthermore, the therapeutic potential of this compound has been demonstrated in animal models of arthritis. In both collagen-induced arthritis in mice and adjuvant arthritis in rats, this compound suppressed the development of destructive polyarthritis after the onset of clinical signs.[1] These results underscore the potential of iNOS homodimerization inhibitors like this compound as therapeutic agents for inflammatory conditions where nitric oxide plays a significant role.[1]

Postulated Mechanism of Action

The primary mechanism of action of this compound is the inhibition of iNOS dimerization. In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger the transcription and translation of the iNOS monomer. For iNOS to become catalytically active, two monomers must dimerize. This compound intervenes at this critical step, preventing the formation of the active iNOS dimer, which in turn blocks the excessive synthesis of nitric oxide.[1]

Caption: Mechanism of action of this compound in inhibiting nitric oxide production.

Hypothetical In Vivo Pharmacokinetic Study Protocol

To determine the in vivo pharmacokinetic profile of this compound, a study with the following generalized protocol would be necessary.

Animal Model

The selection of an appropriate animal model is crucial. Commonly used species for pharmacokinetic studies include mice, rats, and dogs. The choice depends on factors such as metabolic similarity to humans and the disease model to be used in subsequent efficacy studies.

Dosing and Administration

This compound would be administered via the intended clinical route, which, based on existing data, is oral.[1] An intravenous administration group would also be included to determine absolute bioavailability. A range of doses would be tested to assess dose proportionality.

Sample Collection

Blood samples would be collected at multiple time points post-administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

Bioanalytical Method

A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), would be required to quantify the concentration of this compound in plasma samples.

Data Analysis

The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Quantitative Data Summary (Hypothetical)

The following table illustrates the type of quantitative data that would be generated from a comprehensive in vivo pharmacokinetic study of this compound. Note: The values in this table are for illustrative purposes only and are not based on actual experimental data for this compound.

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Cmax (ng/mL) | [Data not available] | [Data not available] |

| Tmax (h) | [Data not available] | [Data not available] |

| AUC (0-t) (ng·h/mL) | [Data not available] | [Data not available] |

| AUC (0-inf) (ng·h/mL) | [Data not available] | [Data not available] |

| Half-life (t½) (h) | [Data not available] | [Data not available] |

| Bioavailability (%) | [Data not available] | N/A |

| Clearance (mL/min/kg) | [Data not available] | [Data not available] |

| Volume of Distribution (L/kg) | [Data not available] | [Data not available] |

Conclusion

This compound is a promising therapeutic candidate that functions as an orally effective inhibitor of iNOS dimerization. While its in vivo pharmacodynamic effects have been demonstrated, detailed pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile. The generation of such data is a critical step in the drug development process, enabling dose selection for further preclinical and clinical studies. Researchers and drug development professionals are encouraged to pursue these studies to advance the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for PPA-250 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPA-250, chemically identified as 3-(2,4-difluorophenyl)-6-[2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy]-2-phenylpyridine, is a novel and potent inhibitor of inducible nitric oxide synthase (iNOS) dimerization.[1] Nitric oxide (NO), produced by iNOS, is a key signaling molecule in various physiological and pathological processes, including inflammation and immune responses.[1] Excessive NO production is associated with inflammatory diseases such as rheumatoid arthritis and septic shock.[1] this compound offers a targeted mechanism to suppress excessive NO formation by preventing the homodimerization of iNOS monomers, a crucial step for its enzymatic activity.[1] Unlike many other iNOS inhibitors that target the enzyme's active site, this compound does not affect the transcription or translation of the iNOS protein.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on nitric oxide production, cell viability, and apoptosis.

Data Presentation

The following table summarizes the quantitative data regarding the in vitro activity of this compound.

| Parameter | Cell Line | Description | Value | Reference |

| Inhibition of NO Production | RAW 264.7 (mouse macrophage-like) | This compound inhibits nitric oxide production in lipopolysaccharide (LPS)-activated cells. | Effective at ≥ 25 nM | [1] |

| IC₅₀ for NO Production | RAW 264.7 (mouse macrophage-like) | The half-maximal inhibitory concentration for nitric oxide production. | ~82 nM | [1] |

Signaling Pathway

This compound specifically targets the dimerization of inducible nitric oxide synthase (iNOS). In inflammatory conditions, cells like macrophages are stimulated by cytokines and lipopolysaccharides (LPS) to express the iNOS protein. For iNOS to become catalytically active, two identical iNOS protein monomers must come together to form a homodimer. This dimerization is a critical step that allows for the proper flow of electrons and the binding of cofactors necessary for the conversion of L-arginine to L-citrulline and nitric oxide. This compound intervenes at this stage, preventing the formation of the active iNOS dimer, thereby inhibiting the synthesis of nitric oxide.

Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide Production in RAW 264.7 Cells (Griess Assay)

This protocol describes how to measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. NO production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.

Materials:

-

RAW 264.7 cell line

-

DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. A suggested concentration range is 1 nM to 1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

LPS Stimulation: Immediately after adding this compound, add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression. For negative control wells, add medium without LPS.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each this compound concentration relative to the LPS-stimulated, vehicle-treated control.

Protocol 2: Assessment of iNOS Dimerization by Western Blot

This protocol uses low-temperature SDS-PAGE to preserve the dimeric form of iNOS, allowing for the assessment of this compound's effect on iNOS dimerization.

Materials:

-

Treated cells from a scaled-up version of Protocol 1

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (without reducing agents like β-mercaptoethanol or DTT)

-

Pre-chilled electrophoresis apparatus and buffers

-

PVDF membrane

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with this compound and LPS as described in Protocol 1.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer. Do not boil the samples.

-

Low-Temperature SDS-PAGE: Run the samples on an SDS-PAGE gel at 4°C to prevent the dissociation of the iNOS dimer.[2]

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for iNOS, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Analysis: Quantify the band intensities for the iNOS dimer (approx. 260 kDa) and monomer (approx. 130 kDa). Compare the dimer-to-monomer ratio across different treatment groups.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest (e.g., RAW 264.7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁴ cells/well). Incubate overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Analysis: Express the results as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ for cytotoxicity.

Protocol 4: Apoptosis Detection (Annexin V Staining)

This protocol determines if this compound induces apoptosis, using Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells.

Materials:

-

Treated cells

-